Ald-Ph-PEG3-NH-Boc
Overview
Description
Ald-Ph-PEG3-NH-Boc, also known as Aldehyde-Phenyl-Polyethylene Glycol 3-NH-Boc, is a polyethylene glycol-based bifunctional linker. It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound contains a benzaldehyde group that can react with aminooxy-bearing molecules, making it a valuable reagent in various fields of research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG3-NH-Boc involves several steps. One common method includes the reaction of polyethylene glycol with benzaldehyde to form a PEG-benzaldehyde intermediate. This intermediate is then reacted with a compound containing a Boc-protected amine group to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography to ensure the final product’s purity and quality. The reactions are often automated to increase efficiency and reduce the risk of human error .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG3-NH-Boc undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new amide or ester bonds
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as acyl chlorides, anhydrides, and alkyl halides
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Amides, esters, and other substituted derivatives
Scientific Research Applications
Ald-Ph-PEG3-NH-Boc is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a bifunctional linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of Ald-Ph-PEG3-NH-Boc involves its role as a bifunctional linker. In the context of PROTACs, it connects two ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This linkage facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .
Comparison with Similar Compounds
Ald-Ph-PEG3-NH-Boc can be compared with other similar compounds such as:
Ald-Ph-amido-C2-PEG3-NH-Boc: Another polyethylene glycol-based bifunctional linker used in PROTAC synthesis. It differs in the length and structure of the PEG chain.
Ald-Ph-PEG2-NH-Boc: Similar in structure but with a shorter PEG chain, affecting its solubility and reactivity.
Ald-Ph-PEG4-NH-Boc: Contains a longer PEG chain, which may influence its pharmacokinetic properties and interactions with biological molecules
Conclusion
This compound is a valuable compound in scientific research, offering versatility and reactivity for various applications Its role as a bifunctional linker in PROTAC synthesis highlights its importance in targeted protein degradation and therapeutic development
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O7/c1-21(2,3)30-20(26)23-9-11-28-13-15-29-14-12-27-10-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIDXZZBNCXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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